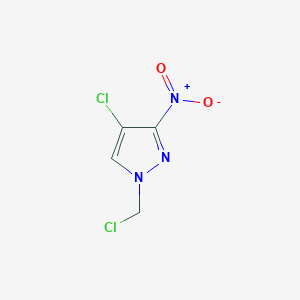
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives, including chloro and nitro substituted compounds, can be achieved through various methods. One approach involves the reaction of organyl diethylacetals with the Vilsmeier reagent to produce a mixture of ethoxy- and dimethylamino-acroleins, which then reacts with hydrazine monohydrogenchloride to yield the desired pyrazoles . Another method reported is the electrosynthesis of 4-chloro-substituted derivatives of pyrazole, which is carried out via chlorination of original pyrazoles on a Pt anode in aqueous NaCl solutions . Additionally, an acid-catalyzed cycloaddition reaction of hydrazones with β-halo-β-nitrostyrenes has been used for the regioselective synthesis of 4-chloro-tetrasubstituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For instance, the X-ray structures of certain chloromethyl benzimidazole derivatives have been presented, which can provide insights into the structural aspects of related pyrazole compounds . The structures of 4-substituted pyrazoles have also been characterized by H-1 NMR, C-13 NMR, ESI-MS, IR, and elemental analyses .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of additional base . The reactivity of pyrazole derivatives is influenced by the donor-acceptor properties of substituents and their position on the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, can vary significantly. For instance, the 4-(phenyl)pyrazole derivative exhibited markedly lower solubility in common organic solvents . The electrosynthesis process efficiency and the yields of chlorinated products are dependent on the structures of the initial pyrazole compounds and the donor-acceptor properties of the substituents . Some 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown very good antifungal activity and activity against Mycobacterium tuberculosis, indicating their potential as antifungal and antitubercular agents .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole and its derivatives have been synthesized under various conditions. For example, Zhang et al. (2006) reported the synthesis of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including chloro, bromo, and nitro derivatives, characterized by NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006). Similarly, Zapol’skii et al. (2022) synthesized novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles with various substituents for antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities evaluation (Zapol’skii, Berneburg, Bilitewski, Dillenberger, Becker, Jungwirth, Shekhar, Krueger, & Kaufmann, 2022).
Molecular and Crystal Structure
The molecular and crystal structure of related pyrazole compounds has been extensively studied. For instance, Zia-ur-Rehman et al. (2009) investigated the crystal structure of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, highlighting intramolecular hydrogen bonding and three-dimensional network formation (Zia-ur-Rehman, Elsegood, Choudary, Ullah, & Siddiqui, 2009).
Chemical Reactivity and Synthesis Applications
Various studies have focused on the chemical reactivity and potential synthesis applications of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole derivatives. For example, Savosik et al. (2006) explored the reaction of 5-chloro-4-nitro-1H-pyrazoles with different esters, resulting in potentially functional pyrazole derivatives (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).
Potential Pharmaceutical Applications
Several studies have explored the potential pharmaceutical applications of derivatives of 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole. For instance, the work by Zapol’skii et al. (2022) included evaluation for antimalarial and anti-SARS-CoV-2 activities, demonstrating the pharmaceutical relevance of such compounds (Zapol’skii et al., 2022).
Catalytic Applications
The catalytic applications of pyrazole derivatives, including 4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole, have also been investigated. For example, Bae et al. (2015) described a method for the Pd-catalyzed C-H allylation and benzylation reactions of pyrazoles, highlighting the influence of substituents like chloro and nitro on the reactivity (Bae, Jang, Jung, & Joo, 2015).
Propriétés
IUPAC Name |
4-chloro-1-(chloromethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3O2/c5-2-8-1-3(6)4(7-8)9(10)11/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFPHOUWYFOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)

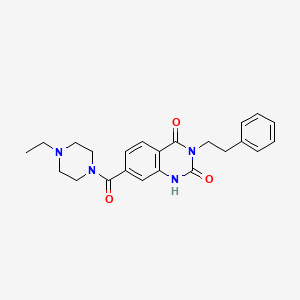

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
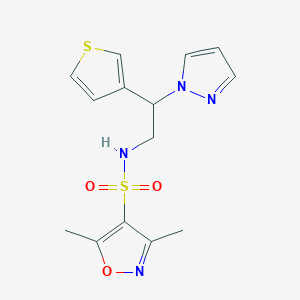
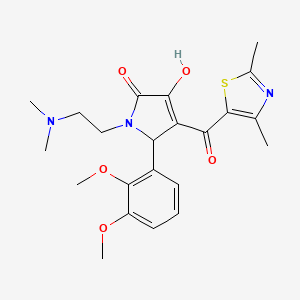
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)
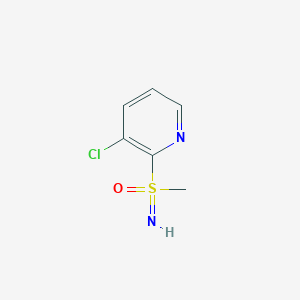
![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)